(3-Chloroprop-1-yn-1-yl)benzene
Overview
Description
(3-Chloroprop-1-yn-1-yl)benzene: is an organic compound with the molecular formula C9H9Cl . It consists of a benzene ring substituted with a 3-chloroprop-1-yn-1-yl group3-chloro-1-phenyl-1-propyne . It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Halogenation of Propyne: The compound can be synthesized by the halogenation of propyne in the presence of a catalyst such as palladium or nickel.
Substitution Reaction: Another method involves the substitution reaction of benzene with 3-chloroprop-1-yn-1-yl chloride under Friedel-Crafts conditions.
Industrial Production Methods: The industrial production of This compound typically involves large-scale halogenation reactions, often using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
(3-Chloroprop-1-yn-1-yl)benzene: undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into corresponding alcohols or ketones.
Reduction: Reduction reactions can reduce the compound to form alkanes or alkenes.
Substitution: Substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).
Substitution: Common reagents include sodium hydroxide (NaOH) and other nucleophiles.
Major Products Formed:
Oxidation: Benzene derivatives such as benzene-1,2,4-triol and benzene-1,2,3-triol.
Reduction: Alkanes and alkenes such as propene and butene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Chloroprop-1-yn-1-yl)benzene: is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which (3-Chloroprop-1-yn-1-yl)benzene exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It is involved in pathways related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
(3-Chloroprop-1-yn-1-yl)benzene: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Benzene, toluene, and xylene are structurally similar but lack the chloroprop-1-yn-1-yl group.
Uniqueness: The presence of the chloroprop-1-yn-1-yl group imparts unique chemical and physical properties to the compound, making it suitable for specific applications.
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Properties
IUPAC Name |
3-chloroprop-1-ynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPSZEZJKSUNKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20955184 | |
Record name | (3-Chloroprop-1-yn-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20955184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3355-31-5 | |
Record name | 3355-31-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147127 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3-Chloroprop-1-yn-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20955184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-chloroprop-1-yn-1-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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